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Compound of Interest

Compound Name:
10,11-Dihydrodibenzo[b,f]

[1,4]oxazepine

Cat. No.: B1216244 Get Quote

An In-depth Technical Guide to 10,11-Dihydrodibenzo[b,f]oxazepine

This technical guide provides a comprehensive overview of 10,11-

Dihydrodibenzo[b,f]oxazepine, including its chemical nomenclature, physicochemical

properties, synthetic methodologies, and biological significance. The information is intended for

researchers, scientists, and professionals in drug development.

Nomenclature
IUPAC Name: 5,6-dihydrobenzo[b][1][2]benzoxazepine[1]

Synonyms:

10,11-Dihydrodibenzo[b,f][1][2]oxazepine[1]

10,11-Dihydrodibenzo(b,f)(1,4)oxazepine[1]

CR-242

Physicochemical Properties
The quantitative data for 10,11-Dihydrodibenzo[b,f]oxazepine and its closely related ketone

derivative are summarized in the tables below for easy comparison.
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Table 1: Physicochemical Properties of 10,11-Dihydrodibenzo[b,f]oxazepine

Property Value Source

Molecular Formula C₁₃H₁₁NO PubChem[1]

Molecular Weight 197.23 g/mol PubChem[1]

Exact Mass 197.084063974 Da PubChem[1]

Table 2: Physicochemical Properties of 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one

Property Value Source

Molecular Formula C₁₃H₉NO₂ Sigma-Aldrich

Molecular Weight 211.22 g/mol Sigma-Aldrich

Melting Point 211-213 °C Sigma-Aldrich

Boiling Point 277.4±10.0 °C (Predicted) ChemicalBook[2]

Density 1.261±0.06 g/cm³ (Predicted) ChemicalBook[2]

pKa 12.73±0.20 (Predicted) ChemicalBook[2]

Experimental Protocols: Synthesis
The synthesis of the 10,11-dihydrodibenzo[b,f]oxazepine core can be achieved through several

strategic approaches, often involving intramolecular cyclization reactions. Below is a detailed

methodology generalized from established synthetic routes for related dibenzo-heteropine

structures.

Objective: To synthesize the 10,11-dihydrodibenzo[b,f]oxazepine scaffold.

General Strategy: A common and effective method is the intramolecular Buchwald-Hartwig

amination, which involves the coupling of an amine and an aryl halide.

Materials:
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2-(2-aminophenoxy)benzyl alcohol

Palladium catalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃)

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Inert atmosphere (Argon or Nitrogen)

Procedure:

Pre-reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with 2-(2-

aminophenoxy)benzyl alcohol, the palladium catalyst, and the phosphine ligand. The vessel

is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas to

ensure an oxygen-free environment.

Addition of Reagents: The base and anhydrous solvent are added to the reaction vessel

under the inert atmosphere.

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C. The

reaction progress is monitored by a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The residue is then redissolved in a suitable organic

solvent (e.g., ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by column chromatography on silica gel to yield

the 10,11-dihydrodibenzo[b,f]oxazepine.

Visualizations
Below are diagrams illustrating a generalized synthetic workflow for dibenzo[b,f]oxazepine

derivatives and the therapeutic landscape of this class of compounds.
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Caption: Generalized synthetic workflow for the 10,11-dihydrodibenzo[b,f]oxazepine scaffold.
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Caption: Potential therapeutic applications of dibenzo[b,f]oxazepine derivatives.
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The dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry. While the

biological activity of the parent 10,11-dihydrodibenzo[b,f]oxazepine is not extensively

documented on its own, its derivatives have shown significant therapeutic potential.

Derivatives of the closely related dibenzo[b,f]azepine are known to possess a wide range of

pharmacological activities, including anticancer, anti-inflammatory, antiepileptic, and

antidepressant effects[3]. These activities are often attributed to their ability to interact with

various targets within the central nervous system[3]. For instance, compounds like

oxcarbazepine are established antiepileptic drugs[4]. The structural similarity of

dibenzo[b,f]oxepines suggests they may interact with similar biological targets. Research has

indicated that derivatives of 10,11-dihydrodibenz[b,f][l,4]oxazepine have potential as

anticonvulsant and psychotropic agents[5]. The unique three-dimensional structure of this

tricyclic system allows for diverse interactions with biological macromolecules, making it a

valuable scaffold for the development of new therapeutic agents[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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